molecular formula C12H22Cl2N2O B1390011 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride CAS No. 1185296-59-6

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride

Cat. No.: B1390011
CAS No.: 1185296-59-6
M. Wt: 281.22 g/mol
InChI Key: DFQALTSNGHOOJZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C12H22Cl2N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-cyclohexylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Oxidation Reactions : It can be oxidized to form carboxylic acids or other derivatives.

These properties make it valuable for creating new chemical entities and exploring structure-activity relationships in drug design .

Biology

Research has indicated potential biological activities associated with this compound. Studies have focused on its interactions with biological molecules and cellular processes, leading to investigations into its:

  • Antidepressant-like Activities : Similar piperazine derivatives have shown promise as antidepressants, suggesting potential therapeutic applications for this compound.
  • Neuropharmacological Effects : Its interaction with neurotransmitter systems is being explored to understand its effects on mood and behavior .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a precursor in drug development. Its structural features may contribute to the design of:

  • Novel Antidepressants : Given its similarity to known antidepressant compounds, it is being studied for efficacy and safety profiles.
  • Other Therapeutics : Research is ongoing to evaluate its effectiveness against various conditions through modifications of its structure .

Industrial Applications

The compound is also utilized in industrial settings for the production of specialty chemicals. Its role as an intermediate in the synthesis of other compounds enhances its utility in various applications, including:

  • Pharmaceutical Manufacturing : Used as a reagent in the synthesis of active pharmaceutical ingredients (APIs).
  • Chemical Production : Acts as a building block for creating other piperazine derivatives and specialty chemicals .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted improvements in yield and purity through modified reaction conditions. By adjusting temperature and reaction time, researchers achieved a significant increase in product yield, demonstrating the importance of process optimization in industrial applications.

In another investigation, the biological activity of this compound was assessed through in vitro studies that evaluated its effects on serotonin receptors. Results indicated that modifications to the piperazine ring significantly influenced receptor binding affinity, suggesting pathways for developing new antidepressants based on this scaffold .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride can be compared with other similar compounds, such as:

Biological Activity

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H22ClN2O
  • Molecular Weight : 281.22 g/mol
  • CAS Number : 1185296-59-6

The compound is a derivative of piperazine, characterized by the presence of a chloroacetyl group attached to a cyclohexylpiperazine moiety. This structural configuration is crucial for its biological interactions and activity.

This compound interacts with specific receptors and enzymes, modulating their activity. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in mood regulation and other neuropsychiatric conditions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • Antidepressant-like Activity : Similar compounds have shown potential in alleviating depressive symptoms in animal models. The structural similarity to known antidepressants suggests that this compound may also possess this activity.
  • Anxiolytic Effects : Studies on related piperazine derivatives have demonstrated anxiolytic properties, suggesting that this compound might influence anxiety-related behaviors.
  • Antimicrobial Activity : Initial tests indicate that the compound could exhibit antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings .

Case Studies

Several studies have explored the biological activities of similar piperazine derivatives:

  • Antidepressant Activity : A study on a related piperazine compound demonstrated significant reductions in depression-like behavior in rodent models when administered at specific dosages. The results indicated a dose-dependent effect on serotonin levels in the brain, which could be extrapolated to hypothesize similar outcomes for this compound .
  • Anxiolytic Effects : Research involving related compounds has shown promise in reducing anxiety behaviors in mice. These studies utilized established models such as the elevated plus maze and open field tests to assess anxiety levels post-administration .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential antidepressant and anxiolytic effects
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivativesStructureAntidepressant-like activity
Other piperazine derivativesStructureVarious pharmacological effects including anxiolytic properties

Properties

IUPAC Name

2-chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O.ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;/h11H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQALTSNGHOOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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